2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol
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Overview
Description
2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18FNO. It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 3-fluorophenyl ethylamine with butanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-one.
Reduction: Formation of 2-{[1-(3-Fluorophenyl)ethyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in therapeutic or biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-fluorophenyl)ethanol: Shares a similar structure but lacks the butanol moiety.
3-Fluoroamphetamine: Contains the fluorophenyl group but differs in the rest of the structure.
4-Fluorophenethylamine: Another fluorinated compound with different functional groups.
Uniqueness
2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[1-(3-fluorophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-3-12(8-15)14-9(2)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
MUPRBCVWTJIVPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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